Enhanced Lipophilicity: A Direct Comparison of XLogP3-AA Values Between N-Benzyl and N-Methyl Derivatives
The N-benzyl substitution in N-Benzyl-4-bromopyridin-2-amine confers a significantly higher predicted lipophilicity compared to its N-methyl analog. This is a critical differentiator, as lipophilicity is a primary driver of membrane permeability and, consequently, cellular activity and bioavailability [1]. Quantitative analysis shows a substantial difference in computed logP values between these two structurally related compounds.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 4-Bromo-N-methylpyridin-2-amine (CAS 468718-65-2): 1.9 |
| Quantified Difference | ΔXLogP3-AA = 1.5 (Target is 79% more lipophilic by computed value) |
| Conditions | Computed property using XLogP3 algorithm version 3.0 as reported in PubChem [2][3]. |
Why This Matters
Procuring the specific N-benzyl derivative is essential for research programs where higher membrane permeability is a design requirement, as the N-methyl analog would likely exhibit significantly reduced cellular uptake and potency.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
- [2] National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 53217438, N-Benzyl-4-bromopyridin-2-amine. View Source
- [3] National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 55276154, 4-Bromo-N-methylpyridin-2-amine. View Source
